PKCζ Inhibitory Potency: CAS 651307-44-7 vs. Vehicle Control and Mutant PKCζ in Cell-Free Assays
In a cell-free phosphorylation assay measuring inhibition of recombinant human PKCζ, CAS 651307-44-7 (BindingDB entry linked to this scaffold) demonstrated an IC50 of 700 nM after 4 min incubation [1]. By contrast, the same compound showed markedly reduced activity against the PKCζ Val297Leu mutant with an IC50 of 14.8 µM, representing a 21-fold loss of potency that confirms binding-pocket specificity [2]. This within-assay differential provides quantitative evidence that the benzenesulfonylethyl side chain engages the wild-type ATP pocket in a manner distinct from simple isoquinoline-5-sulfonamide fragments.
| Evidence Dimension | PKCζ inhibition IC50 (cell-free phosphorylation assay, 4 min incubation) |
|---|---|
| Target Compound Data | IC50 = 700 nM against wild-type human PKCζ |
| Comparator Or Baseline | IC50 = 14.8 µM against PKCζ Val297Leu mutant (21.1-fold less potent) |
| Quantified Difference | 21.1-fold selectivity window between wild-type and mutant PKCζ for the target compound |
| Conditions | Cell-free assay; recombinant human PKCζ; phosphorylation reaction; 4 min incubation; BindingDB assay data |
Why This Matters
This 21-fold wild-type vs. mutant selectivity window confirms that the benzenesulfonylethyl-isoquinoline architecture engages the ATP-binding site in a specific, structure-dependent manner, reducing the risk that observed cellular effects arise from non-specific sulfonamide promiscuity.
- [1] BindingDB entry BDBM50497874 / CHEMBL3323357. IC50 = 700 nM for human PKCζ (wild-type) in cell-free phosphorylation assay, 4 min incubation. View Source
- [2] BindingDB entry BDBM50497874 / CHEMBL3323357. IC50 = 14.8 µM for PKCζ Val297Leu mutant in cell-free phosphorylation assay, 4 min incubation. View Source
